molecular formula C12H14N4S B13988691 (5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine CAS No. 33175-03-0

(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine

Cat. No.: B13988691
CAS No.: 33175-03-0
M. Wt: 246.33 g/mol
InChI Key: JFSPRUWNUZCXJB-UHFFFAOYSA-N
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Description

N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethyl-aniline is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinal compounds .

Chemical Reactions Analysis

Types of Reactions

N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethyl-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine in chloroform.

Major Products

Scientific Research Applications

N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethyl-aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the production of dyes and biocides.

Mechanism of Action

The mechanism of action of N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethyl-aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, leading to changes in enzyme conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethyl-aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

33175-03-0

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

5-[(2,5-dimethylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N4S/c1-7-4-5-8(2)10(6-7)15-16-11-9(3)14-12(13)17-11/h4-6H,1-3H3,(H2,13,14)

InChI Key

JFSPRUWNUZCXJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=NC2=C(N=C(S2)N)C

Origin of Product

United States

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